![molecular formula C10H12BrFN2O B15113637 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine
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Overview
Description
5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, fluorine, and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.
Nitrosation: The 5-bromo-3-fluoropyridine is subjected to nitrosation using sodium nitrite in acetic acid to form 5-bromo-3-fluoro-2-nitrosopyridine.
Amination: The nitroso compound is then reacted with ammonia to yield 2-amino-5-bromo-3-fluoropyridine.
Oxolan-3-ylmethyl Substitution: Finally, the 2-amino-5-bromo-3-fluoropyridine is reacted with oxolan-3-ylmethyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxolan-3-ylmethyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound can serve as a probe or ligand in biological studies to investigate enzyme functions and receptor interactions.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-fluoropyridin-2-amine: Lacks the oxolan-3-ylmethyl group, making it less versatile in certain applications.
5-bromo-3-fluoropicolinonitrile: Contains a nitrile group instead of the amine, which can alter its reactivity and applications.
Uniqueness
The presence of the oxolan-3-ylmethyl group in 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine provides unique properties, such as increased solubility and the ability to participate in additional chemical reactions. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C10H12BrFN2O |
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Molecular Weight |
275.12 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N-(oxolan-3-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H12BrFN2O/c11-8-3-9(12)10(14-5-8)13-4-7-1-2-15-6-7/h3,5,7H,1-2,4,6H2,(H,13,14) |
InChI Key |
PODNLZIGGBWQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNC2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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